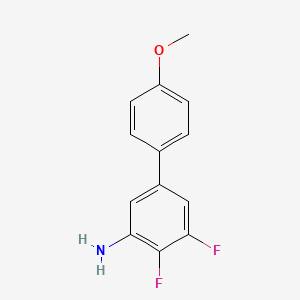
2,3-Difluoro-5-(4-methoxyphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-5-(4-methoxyphenyl)aniline: is an aromatic amine compound characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 2,3-Difluoro-5-(4-methoxyphenyl)aniline may involve multi-step synthesis processes that ensure high yield and purity. These processes often include catalytic hydrogenation, Bamberger rearrangement, and continuous flow reactors to optimize reaction conditions and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-5-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2,3-Difluoro-5-(4-methoxyphenyl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Fluorine atoms can increase the metabolic stability and bioavailability of drug molecules .
Industry: In the materials science industry, this compound can be used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-5-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The methoxyphenyl group can also contribute to the compound’s overall pharmacological profile by affecting its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
2,3-Difluoroaniline: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyaniline: Lacks the fluorine atoms, which can affect its reactivity and stability.
2,3-Difluoro-4-methoxyaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2,3-Difluoro-5-(4-methoxyphenyl)aniline is unique due to the combination of fluorine atoms and a methoxyphenyl group on the aniline core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H11F2NO |
|---|---|
Molekulargewicht |
235.23 g/mol |
IUPAC-Name |
2,3-difluoro-5-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-10-4-2-8(3-5-10)9-6-11(14)13(15)12(16)7-9/h2-7H,16H2,1H3 |
InChI-Schlüssel |
OVBFHYJVXFHVMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


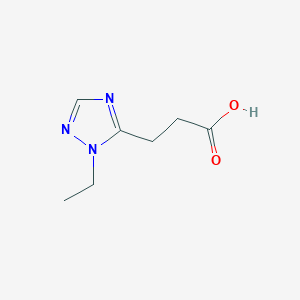
![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)

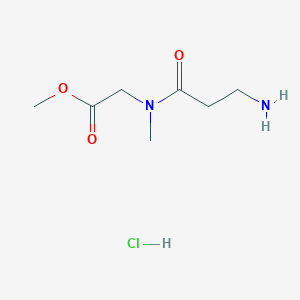
![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
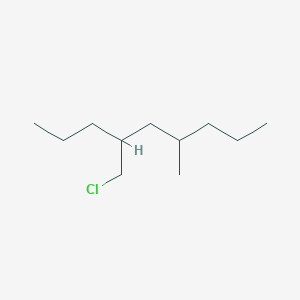


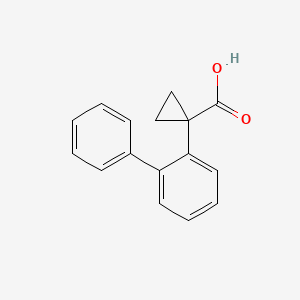


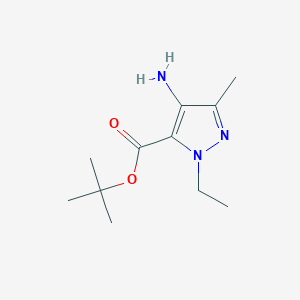
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)
